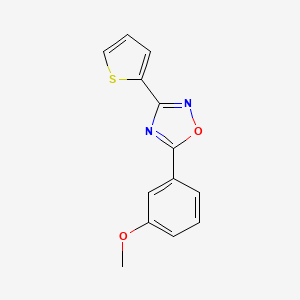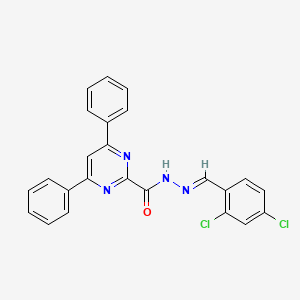
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound is also known as MOT, and it has a unique chemical structure that makes it a promising candidate for further research.
Applications De Recherche Scientifique
Corrosion Inhibition
5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole derivatives have been researched for their application as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting mild steel in sulfuric acid media, showing high inhibition efficiency attributed to the adsorption of oxadiazole molecules on the metal surface. This adsorption follows the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface, leading to reduced corrosion rates (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Antimicrobial and Antitubercular Activities
Oxadiazole derivatives, including those with the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial and antitubercular properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The structure-activity relationship studies suggest that the introduction of the oxadiazole ring could enhance the antimicrobial efficacy of these molecules (Shingare et al., 2018).
Anticancer Activity
Research into oxadiazole derivatives has also extended to the evaluation of their anticancer activities. Compounds featuring the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole structure have been tested against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies have found that certain derivatives exhibit good to moderate anticancer activities, making them candidates for further investigation as potential anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Liquid Crystalline Properties
Oxadiazole derivatives, including those based on the 5-(3-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole framework, have been studied for their liquid-crystalline properties. These compounds exhibit nematic and smectic C type mesophases with a wide range of stability, indicating their potential for applications in advanced display technologies and other materials science fields (Cioancă et al., 2011).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including those with 5-(3-methoxyphenyl)-3-(2-thienyl) structures, have been synthesized and their nematocidal activities evaluated. Some of these compounds have shown promising activity against the pine wood nematode, Bursaphelenchus xylophilus, offering a new approach to managing this pest that affects forestry resources (Liu, Wang, Zhou, & Gan, 2022).
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-5-2-4-9(8-10)13-14-12(15-17-13)11-6-3-7-18-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYSZXBSIVBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)


![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)
![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)
